(4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a nitrophenyl group, a propyl chain, and a pyridinylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the propyl chain: This can be done through alkylation reactions using propyl halides in the presence of a base.
Incorporation of the pyridinylmethylamino group: This step involves the reaction of the pyrazolone intermediate with a pyridinylmethylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolone derivatives.
Scientific Research Applications
(4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group and the pyridinylmethylamino group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-(4-METHOXYPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-1-(4-CHLOROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
(4E)-1-(4-NITROPHENYL)-3-PROPYL-4-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-propyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-2-4-18-17(13-21-12-14-5-3-10-20-11-14)19(25)23(22-18)15-6-8-16(9-7-15)24(26)27/h3,5-11,13,22H,2,4,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSHMORMDHNBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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